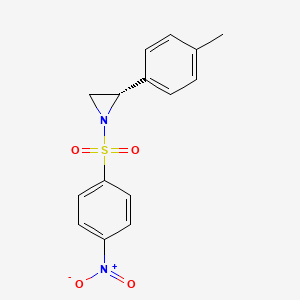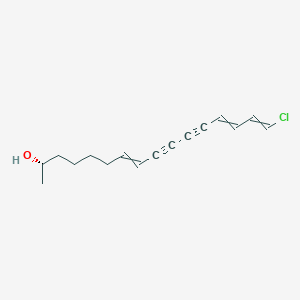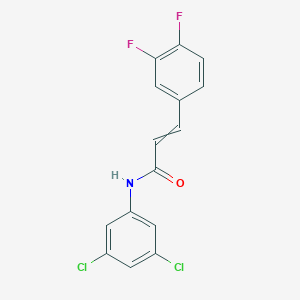
N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a prop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide typically involves the reaction of 3,5-dichloroaniline with 3,4-difluorocinnamic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide
- N-(3,4-Difluorophenyl)-3-phenylprop-2-enamide
- N-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide
Uniqueness
N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is unique due to the presence of both dichlorophenyl and difluorophenyl groups. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
821004-79-9 |
|---|---|
Formule moléculaire |
C15H9Cl2F2NO |
Poids moléculaire |
328.1 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H9Cl2F2NO/c16-10-6-11(17)8-12(7-10)20-15(21)4-2-9-1-3-13(18)14(19)5-9/h1-8H,(H,20,21) |
Clé InChI |
WDZACAGWZSTXHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


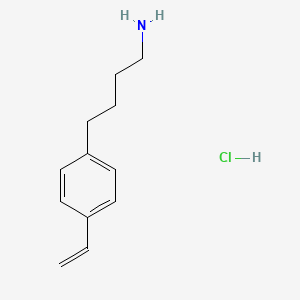

![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)


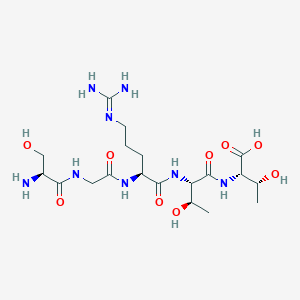
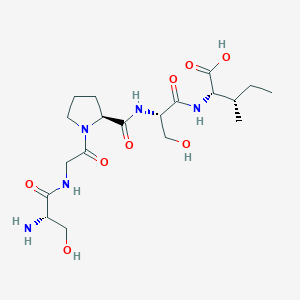
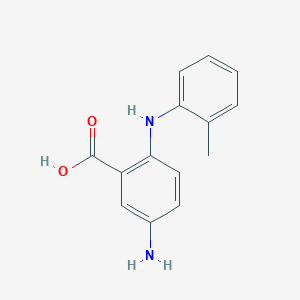
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)
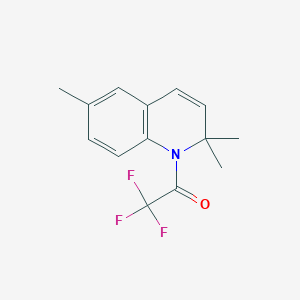
![3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B14227544.png)
